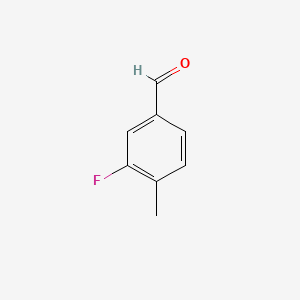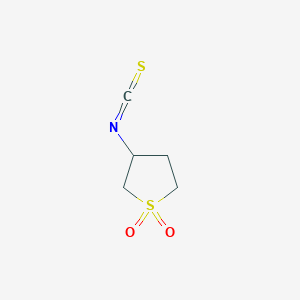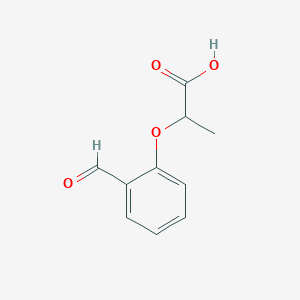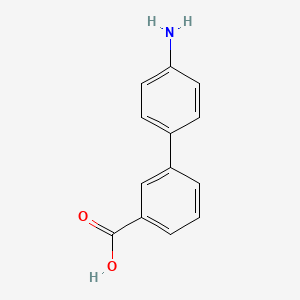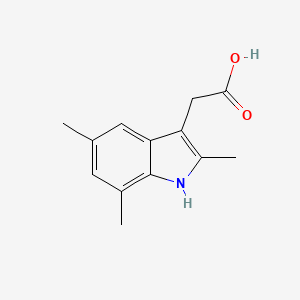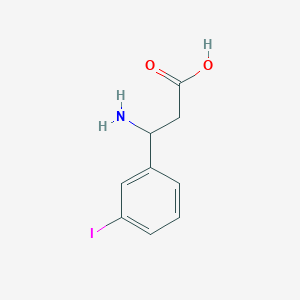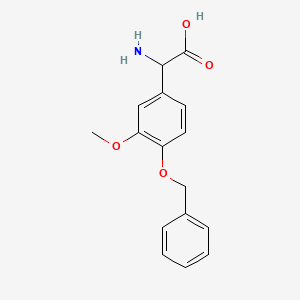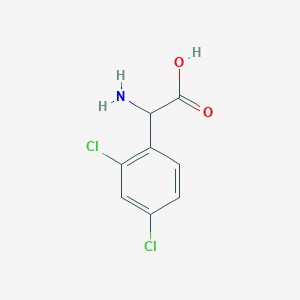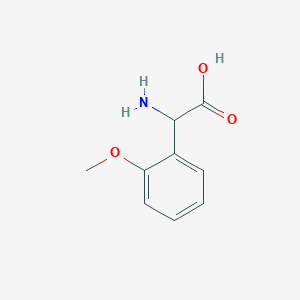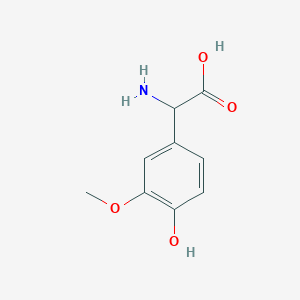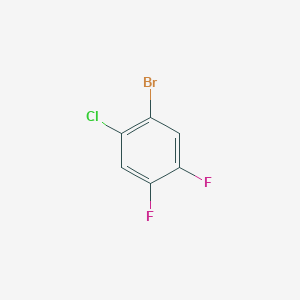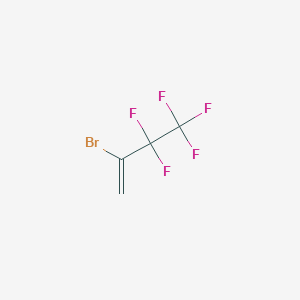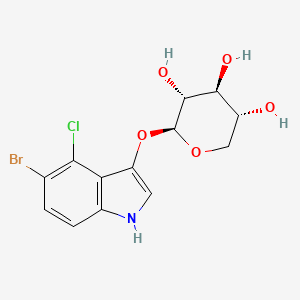
(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a structurally complex molecule that appears to be a derivative of tetrahydro-2H-pyran. It contains multiple chiral centers, indicated by the (2S,3R,4S,5R) configuration, and is characterized by the presence of a bromo-chloro-indol moiety linked through an ether bond to the tetrahydro-2H-pyran ring. This compound is not directly synthesized or analyzed in the provided papers, but its structure suggests potential for biological activity, given the presence of the indol moiety, which is common in many bioactive compounds.
Synthesis Analysis
While the exact synthesis of (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is not described, a related compound with a similar tetrahydro-2H-pyran core is synthesized in Paper 1. The synthesis involves a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene. The process is noted for avoiding isomerization to undesired ortho-products, which could be relevant for the synthesis of the compound , as controlling stereochemistry is crucial for obtaining the desired chiral centers .
Molecular Structure Analysis
The molecular structure of the compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography, as demonstrated in Paper 2 for a different compound. These techniques are essential for confirming the stereochemistry and the overall molecular structure. The presence of multiple chiral centers in the compound would result in a complex NMR spectrum, and X-ray crystallography would provide definitive information about the three-dimensional arrangement of the atoms .
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present. The ether linkage between the indol and the tetrahydro-2H-pyran ring suggests a potential site for cleavage under acidic or basic conditions. The bromo and chloro substituents on the indol moiety could undergo further substitution reactions, potentially leading to cross-coupling reactions that are commonly used in the synthesis of complex organic molecules. The hydroxyl groups on the tetrahydro-2H-pyran ring could be involved in reactions such as esterification or etherification .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would include its solubility in various solvents, melting point, boiling point, and stability under different conditions. These properties would be influenced by the presence of the hydroxyl groups, which could form hydrogen bonds, affecting solubility and melting point. The compound's stability could be assessed through stress testing under different temperatures, pH levels, and exposure to light. The presence of the bromo and chloro substituents could make the compound susceptible to photodegradation or nucleophilic substitution reactions .
Scientific Research Applications
Synthesis Methods
- A novel and convenient approach for synthesizing related compounds, utilizing different chemical structures and synthesis methods, has been developed. This includes synthesis from various starting materials like chlorobenzene and benzoic acid, aiming to avoid undesired ortho-products during preparation (Liu et al., 2008), (Liu et al., 2010).
Applications in Synthesis of Other Compounds
- The compound has been used as a substrate in the synthesis of nanocatalysts for environmentally friendly procedures in creating other complex molecules. This includes its role in the preparation of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes and 3-pyrazolyl-4H-1,2,4-triazoles, highlighting its utility in green chemistry (Aghazadeh & Nikpassand, 2019), (Nikpassand & Jafari Farshami, 2020).
Advanced Material Applications
- It has been utilized in the synthesis of Schiff bases, which are significant for sensing applications and biological activities. This demonstrates its role in the development of new materials with potential applications in detection and antimicrobial activities (Tadesse et al., 2016).
Role in Medicinal Chemistry
- The compound's derivatives have been explored for their potential in medicinal chemistry, specifically targeting monoamine transporters in the brain. This indicates its relevance in the development of pharmaceuticals related to neurological conditions (Zhang et al., 2006).
properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCKAHHHVVOJV-KQXJFYCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370037 |
Source


|
| Record name | X-Xyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
207606-55-1 |
Source


|
| Record name | X-Xyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

